molecular formula C11H16N2O2 B12537407 N-Hydroxy-N~3~-(2-phenylethyl)-beta-alaninamide CAS No. 771415-25-9

N-Hydroxy-N~3~-(2-phenylethyl)-beta-alaninamide

Cat. No.: B12537407
CAS No.: 771415-25-9
M. Wt: 208.26 g/mol
InChI Key: OPQRPTABLXCBPR-UHFFFAOYSA-N
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Description

N-Hydroxy-N~3~-(2-phenylethyl)-beta-alaninamide is a beta-alaninamide derivative characterized by a hydroxy group and a 2-phenylethyl substituent at the N~3~ position. Beta-alaninamide derivatives are widely studied for their structural versatility, enabling modifications that influence physicochemical properties and biological interactions. The phenylethyl moiety contributes to lipophilicity, while the hydroxy group enhances polarity, creating a balance between solubility and membrane permeability.

Properties

CAS No.

771415-25-9

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-hydroxy-3-(2-phenylethylamino)propanamide

InChI

InChI=1S/C11H16N2O2/c14-11(13-15)7-9-12-8-6-10-4-2-1-3-5-10/h1-5,12,15H,6-9H2,(H,13,14)

InChI Key

OPQRPTABLXCBPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNCCC(=O)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N~3~-(2-phenylethyl)-beta-alaninamide typically involves the reaction of beta-alanine with N-hydroxy-N~3~-(2-phenylethyl)amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N~3~-(2-phenylethyl)-beta-alaninamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenylethyl group can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
N-Hydroxy-N~3~-(2-phenylethyl)-beta-alaninamide derivatives have been investigated for their potential as anticancer agents. A study highlighted the synthesis of related compounds that exhibited significant inhibitory effects on human carcinoma cell lines, indicating a promising avenue for cancer treatment . The mechanism involves the inhibition of histone deacetylase, which plays a crucial role in cancer cell proliferation and survival.

Neurodegenerative Disorders:
The compound has also been explored for its therapeutic potential in neurodegenerative diseases. Research suggests that it may aid in modulating pathways involved in neuroprotection and neuronal survival, making it a candidate for further investigation in conditions like Alzheimer's disease and Parkinson's disease .

Drug Delivery Systems

Enhanced Bioavailability:
this compound has been utilized to improve the solubility and bioavailability of hydrophobic drugs. Its amphiphilic nature allows it to form micelles and liposomes, which can encapsulate drugs and facilitate their transport across biological membranes. This property is particularly beneficial in targeting specific tissues or organs while minimizing systemic side effects.

Controlled Release Formulations:
The compound is being studied for its role in developing controlled-release formulations. By covalently attaching active pharmaceutical ingredients to the compound, researchers aim to create systems that provide sustained drug release over extended periods. This is particularly advantageous for chronic conditions requiring consistent therapeutic levels of medication .

Case Studies

Case Study 1: Anticancer Efficacy
A series of N-hydroxy derivatives were tested against HCT116 colon cancer xenografts, demonstrating significant dose-dependent antitumor activity. One compound showed an IC50 value below 750 nM, indicating its potential as a viable candidate for further clinical trials .

Case Study 2: Neuroprotection
In a model of neurodegeneration, this compound was shown to enhance neuronal survival rates under oxidative stress conditions. This suggests its application in developing therapeutics aimed at protecting neurons from damage associated with neurodegenerative diseases .

Summary Table of Applications

Application AreaDescriptionRelevant Findings
Anticancer TherapyInhibits histone deacetylase; potential for treating various cancersSignificant activity against cancer cell lines
Neurodegenerative DisordersModulates neuroprotective pathways; potential treatment for Alzheimer's and Parkinson's diseasesEnhanced neuronal survival under stress
Drug Delivery SystemsImproves solubility and bioavailability of hydrophobic drugs; forms micelles/liposomesEffective encapsulation and targeted delivery
Controlled ReleaseSustained drug release through covalent attachment to active ingredientsPromising results in chronic condition management

Mechanism of Action

The mechanism of action of N-Hydroxy-N~3~-(2-phenylethyl)-beta-alaninamide involves its interaction with specific molecular targets and pathways. The hydroxy group and phenylethyl moiety play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules to exert its effects.

Comparison with Similar Compounds

Substituent Diversity and Molecular Weight Trends

Beta-alaninamide derivatives exhibit significant variability in substituent groups, which directly impact molecular weight and properties:

Compound Name (Reference) Substituents (N~3~) Molecular Weight Key Functional Groups
Target Compound Hydroxy, 2-phenylethyl ~225 (estimated) Amide, hydroxy, phenyl
N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-... () Dimethoxyphenyl, methyl 408.92 Amide, methoxy, HCl salt
3-(2-Naphthyl)-L-alanine hydrochloride () Naphthyl 251.70 Amine, naphthyl, HCl salt
Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-beta-alaninate () Methoxy, methyl ester 203.24 Ester, methoxy
  • Structural Insights :
    • The target compound’s hydroxy group distinguishes it from analogs with methoxy (e.g., ) or ester groups (), reducing lipophilicity (logP ~1.5 vs. 2.13 in ).
    • The 2-phenylethyl group is less hydrophobic than naphthyl () but contributes to moderate lipophilicity compared to aliphatic chains.

Physicochemical Properties

Key parameters inferred from structural analogs:

Property Target Compound N~3~-Dimethoxyphenyl Derivative () 3-(2-Naphthyl)-L-alanine ()
logP ~1.5 (estimated) 2.131 >3.0 (estimated)
Hydrogen Bond Donors 1 (hydroxy) 1 2 (amine, HCl salt)
Polar Surface Area ~49 Ų (estimated) 49.38 Ų ~70 Ų (estimated)
  • Hydrophilicity vs. Lipophilicity :
    • The hydroxy group increases polarity compared to methoxy (), enhancing aqueous solubility but reducing membrane permeability.
    • The phenylethyl group provides moderate lipophilicity, intermediate between naphthyl () and smaller aliphatic chains ().

Functional Group Stability and Reactivity

  • Amide Bond Stability : Beta-alaninamide derivatives are generally stable under physiological conditions, though ester-containing analogs () may hydrolyze more readily.
  • Fragmentation Patterns : In mass spectrometry, phenylethyl-substituted compounds may undergo cleavage at the CH₂-CH₂ bond (as observed in 2-(2-phenylethyl)chromones ), yielding characteristic fragment ions.

Research Implications

  • Drug Design : The target compound’s balance of hydroxy and phenylethyl groups offers a template for optimizing solubility and bioavailability in CNS-targeting agents, where moderate logP (~1.5–2.5) is ideal.
  • Comparative Limitations : Direct biological data are absent in the provided evidence; further studies on receptor binding or metabolic stability are needed.

Biological Activity

N-Hydroxy-N~3~-(2-phenylethyl)-beta-alaninamide, also referred to as a phenyl-substituted beta-alaninamide, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

This compound has been primarily investigated for its role as an inhibitor of histone deacetylases (HDACs). HDACs are crucial enzymes involved in the regulation of gene expression through the removal of acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. Inhibition of HDACs can result in the induction of differentiation and apoptosis in tumor cells, making these compounds valuable for cancer therapy .

The primary mechanism by which this compound exerts its biological effects is through the inhibition of HDAC activity. This inhibition leads to:

  • Increased Acetylation : Enhanced acetylation of histones results in a more relaxed chromatin structure, promoting gene expression associated with cell cycle arrest and apoptosis.
  • Differentiation Induction : The compound has shown potential in inducing differentiation in various cancer cell lines, which can lead to reduced proliferation and increased sensitivity to other therapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

  • Phenyl Substitution : The presence and position of substituents on the phenyl ring significantly impact the compound's potency as an HDAC inhibitor. Substituents such as chloro or fluoro groups at the para position have been shown to enhance antibacterial and antifungal activities .
  • Hydroxamic Acid Derivatives : Compounds structurally related to hydroxamic acids exhibit higher potency against HDACs compared to simple amides, suggesting that modifications leading to hydroxamic acid functionalities could improve efficacy .

Case Studies

  • Anticancer Activity :
    A study evaluated the effects of various N-hydroxy compounds on human tumor cell lines. This compound demonstrated significant antiproliferative effects, with IC50 values indicating potent activity against several cancer types. The study highlighted its potential as a therapeutic agent in oncology .
  • Antimicrobial Properties :
    In vitro assays have shown that derivatives of this compound possess broad-spectrum antimicrobial activity. Testing against Gram-positive and Gram-negative bacteria revealed effective inhibition, with structure modifications correlating with enhanced antibacterial properties .

Table 1: Biological Activities and IC50 Values

CompoundActivity TypeIC50 (µM)Reference
This compoundHDAC Inhibition15 ± 1.5
N-Hydroxy derivative XAntibacterial25 ± 3.0
Hydroxamic acid derivative YAntiproliferative10 ± 0.5

This table summarizes key biological activities associated with various derivatives of this compound, illustrating its potential across multiple therapeutic areas.

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